4-benzyl-3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine core substituted with a benzyl group at the 4-position and a sulfanyl-linked 2-oxoethyl chain bearing a 4-(2-fluorophenyl)piperazine moiety at the 3-position. The benzothiadiazine scaffold is known for its heterocyclic rigidity and electron-withdrawing properties, which influence its pharmacological and physicochemical behavior . The sulfanyl-2-oxoethyl linker may enhance metabolic stability compared to ester or amide-based analogs .
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S2/c27-21-10-4-5-11-22(21)29-14-16-30(17-15-29)25(32)19-35-26-28-36(33,34)24-13-7-6-12-23(24)31(26)18-20-8-2-1-3-9-20/h1-13H,14-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZFTDJUJKODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties:
*Calculated using ChemDraw (logP values estimated).
Detailed Analysis:
Core Structure Differences :
- The benzothiadiazine core in the target compound provides greater conformational rigidity compared to the piperazinium salt in ’s compound. This rigidity may reduce off-target interactions but limit bioavailability .
- The trifluoroacetate counterion in the analog from enhances solubility in polar solvents, whereas the benzothiadiazine core increases lipophilicity .
Fluorination typically enhances metabolic stability and blood-brain barrier penetration . The sulfanyl-2-oxoethyl linker in the target compound replaces the hydroxylphenyl-2-oxoethyl group in the analog. Sulfur’s lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but improve resistance to enzymatic hydrolysis .
Synthetic Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution at the benzothiadiazine sulfur, analogous to the piperazinium salt synthesis in , where chloroethyl intermediates react with piperazine derivatives .
- ’s use of TFA for deprotection and column chromatography for purification suggests similar strategies for isolating the target compound .
Pharmacological and Physicochemical Insights
- Receptor Binding: The 2-fluorophenylpiperazine moiety is associated with 5-HT₁A antagonism in literature analogs, but the benzothiadiazine core may shift selectivity toward adenosine or potassium channels due to its planar structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
